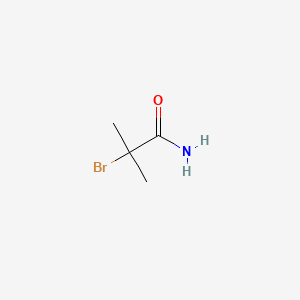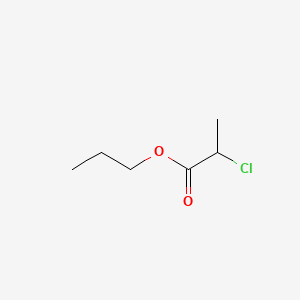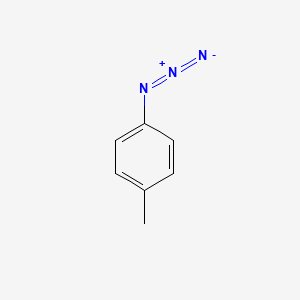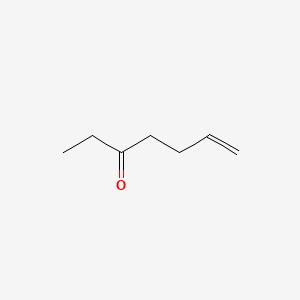![molecular formula C24H23N B1266686 [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl- CAS No. 54211-46-0](/img/structure/B1266686.png)
[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-
説明
Terphenyl compounds serve as ideal scaffolds for mimicking functionalities in various chemical contexts, including peptide helix mimetics and liquid crystal formation. The specific compound of interest, "[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-", falls within this category, contributing to the field with its unique characteristics.
Synthesis Analysis
The synthesis of terphenyl derivatives typically involves transition metal-catalyzed reactions, stepwise arylation, and utilization of specific precursors to introduce desired functionalities. For instance, Maity and König (2008) describe the synthesis of terphenyl-type peptide helix mimetics using stepwise transition metal-catalyzed N-arylation, showcasing the methodology applicable to producing complex terphenyl structures (Maity & König, 2008).
Molecular Structure Analysis
The molecular arrangement of terphenyl derivatives reveals significant insights into their potential applications. X-ray diffraction techniques often elucidate these structures, showing the geometrical arrangements that mimic biological or functional molecular orientations. For example, the structural elucidation of related compounds like 4'-pentyl-4-cyanobiphenyl (5CB) provides a basis for understanding the molecular geometry of similar terphenyl compounds (Hanemann et al., 1995).
Chemical Reactions and Properties
Terphenyl compounds undergo a variety of chemical reactions, tailored to modify their properties for specific applications. The introduction of functional groups such as nitriles and alkyl chains significantly impacts their chemical behavior, influencing reactivity and stability. For instance, the synthesis and characterization of poly(ether imide)s derived from terphenyl-type anhydrides indicate the versatility of these compounds in forming polymers with desirable properties (Liaw et al., 2001).
特性
IUPAC Name |
4-[4-(4-pentylphenyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22/h6-17H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITQOXOBSMXBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068923 | |
| Record name | [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl- | |
CAS RN |
54211-46-0 | |
| Record name | 4′′-Pentyl-4-cyano-p-terphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54211-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1':4',1''-Terphenyl)-4-carbonitrile, 4''-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054211460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4''-pentyl-p-terphenyl-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 4-Cyano-4'-pentylterphenyl (5CT) and how does it influence its material properties?
A1: 4-Cyano-4'-pentylterphenyl (5CT), also known as [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-, is a thermotropic liquid crystal molecule composed of three phenyl rings with a cyano group and a pentyl chain attached at opposite ends. [, ] The rigid, planar structure of the terphenyl core promotes strong intermolecular interactions, leading to liquid crystalline behavior. The cyano group introduces a dipole moment, influencing molecular alignment, while the flexible pentyl chain affects phase transitions and packing. This unique combination of structural features makes 5CT a valuable component in organic electronic applications.
Q2: How does 5CT interact with [, ]-phenyl-C61-butyric acid methyl ester (PCBM) in organic photovoltaic devices and what is the impact on device performance?
A2: 5CT exhibits strong supramolecular interactions with PCBM, specifically with the electron-withdrawing cyano group of 5CT interacting favorably with the electron-accepting PCBM molecule. [] This interaction is stronger than those observed with other liquid crystals like 8OCB or 8TTP8. [] This interaction influences the morphology of P3HT:PCBM blends, leading to improved nanoscale phase separation and enhanced charge transport properties. [] Studies demonstrate that incorporating 5CT in P3HT:PCBM bulk heterojunction solar cells, followed by electric field treatment, results in improved power conversion efficiency compared to pristine P3HT:PCBM blends. []
Q3: How does the presence of 5CT affect the morphology of P3HT:PCBM blends under the influence of an external electric field?
A3: 5CT plays a crucial role in tuning the morphology of P3HT:PCBM blends during electric field-assisted treatment. [] The electric field induces alignment of 5CT molecules, promoting the formation of edge-on oriented P3HT crystals and impacting the size and distribution of PCBM clusters within the blend. [] This controlled morphology enhances charge transport and contributes to improved device performance in organic solar cells.
Q4: What are the advantages of using 5CT over other liquid crystals, such as 8OCB or 8TTP8, in organic photovoltaic applications?
A4: While several liquid crystals have been investigated for enhancing organic photovoltaic device performance, 5CT exhibits stronger interactions with PCBM compared to 8OCB or 8TTP8. [] This stronger interaction contributes to improved morphological stability in P3HT:PCBM blends, even after annealing at elevated temperatures. [] The enhanced stability translates to better long-term performance of the devices.
Q5: How do researchers study and characterize the interactions between 5CT and PCBM?
A5: Researchers employ a combination of experimental and computational techniques to investigate the interactions between 5CT and PCBM. Density functional theory (DFT) calculations provide insights into the electronic structure and interaction energies between these molecules. [] Experimental methods, including Fourier transform infrared spectrometry (FTIR), differential scanning calorimetry (DSC), and polarized optical microscopy (POM), complement the theoretical calculations and provide evidence for supramolecular interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)

